N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide

Antibacterial Infectious Disease Microbiology

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (CAS 462067-17-0), also known as NADF, is a small molecule belonging to the furan-2-carboxamide class, characterized by a 4-amino-2,5-dimethoxyphenyl substituent. This compound exhibits a unique chemical structure that contributes to its diverse biological activities, including the inhibition of bacterial growth and the promotion of autophagy in vitro.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 462067-17-0
Cat. No. B1299024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide
CAS462067-17-0
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16)
InChIKeyYKHBARWTAYVMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (CAS 462067-17-0) - Procurement and Research Baseline Overview


N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (CAS 462067-17-0), also known as NADF, is a small molecule belonging to the furan-2-carboxamide class, characterized by a 4-amino-2,5-dimethoxyphenyl substituent . This compound exhibits a unique chemical structure that contributes to its diverse biological activities, including the inhibition of bacterial growth and the promotion of autophagy in vitro . Its potential as a drug target for infectious diseases and its effects on chronic pain pathways make it a compound of interest in medicinal chemistry research .

Gram-negative antimicrobial screening context
Autophagy pathway modulation study fit
Cytotoxicity assay context across multiple cell lines

Why Generic Substitution of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (CAS 462067-17-0) is Not Feasible


Substituting N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) with seemingly similar furan-2-carboxamide analogs is not scientifically sound due to the specific combination of the 4-amino and 2,5-dimethoxy substituents on the phenyl ring . This precise structural arrangement dictates its unique biological profile, including its antibacterial spectrum and ability to modulate autophagy . As the following quantitative evidence will show, even minor structural changes in the furan-2-carboxamide class can lead to significant shifts in potency and selectivity, making the specific substitution pattern of NADF a critical determinant for its reported in vitro activities [1].

4-Amino substituent Presence of the 4-amino group is critical for the reported broader Gram-negative coverage; analogs lacking it may shift antibacterial profile.
Substitution pattern 2,5-dimethoxy substitution pattern influences cytotoxicity profile; even minor changes can alter cell-model response.
Autophagy function NADF's autophagy-promoting activity is not a general property of furan-2-carboxamides; simple analogs may not replicate this pathway modulation.

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) - Quantitative Differentiation Evidence Guide for Scientific Selection


Differential Antibacterial Spectrum: NADF Exhibits Broader Gram-Negative Coverage than Unsubstituted Analog

NADF demonstrates a broader spectrum of antibacterial activity compared to its unsubstituted analog, N-(2,5-dimethoxyphenyl)furan-2-carboxamide. While the latter is reported to have activity primarily against Gram-positive bacteria and is a cell wall synthesis inhibitor [1], NADF's activity is reported to extend to several clinically relevant Gram-negative strains, including Escherichia coli, Salmonella typhimurium, Haemophilus influenzae, Pseudomonas aeruginosa, and Acinetobacter baumannii . This difference is attributed to the presence of the 4-amino group, which is absent in the comparator.

Antibacterial Spectrum
Cross-study comparable
Active vs multiple Gram-negative species (E. coli, P. aeruginosa, A. baumannii)
Comparator: Primarily Gram-positive
Supports Gram-negative screening selection
In vitro growth inhibition assays
Antibacterial Infectious Disease Microbiology

Comparative Cytotoxicity: NADF Shows a Distinct IC50 Profile in Cancer Cell Lines

In head-to-head in vitro studies against a panel of cancer cell lines, NADF exhibits a unique cytotoxic profile with differential potency compared to standard chemotherapeutic agents. After 72 hours of incubation, the IC50 values for NADF were determined to be 699.3 ± 7.1 µM in the NCI-H460 lung cancer cell line, 978.2 ± 10.4 µM in the SF-268 CNS cancer cell line, 803.2 ± 14.7 µM in the SNB-75 CNS cancer cell line, 801.3 ± 124.3 µM in the M14 melanoma cell line, 977.3 ± 5.9 µM in the DU-145 prostate cancer cell line, and 1144.3 ± 18.3 µM in the MDA-MB-435 breast cancer cell line [1]. This quantitative data provides a baseline for researchers to assess its potency relative to other furan-2-carboxamide derivatives or established anticancer agents.

Cytotoxicity IC50
Direct head-to-head
Lowest IC50: 699.3 µM (NCI-H460) Range: 699–1144 µM across 6 cell lines
Supports cell-model endpoint review
MTT assay, 72 h incubation
Oncology Cytotoxicity Drug Discovery

Unique Functional Profile: NADF Promotes Autophagy, a Feature Not Universal in the Furan-2-Carboxamide Class

Unlike many other furan-2-carboxamide derivatives that are primarily characterized by kinase inhibition or antimicrobial activity, NADF is specifically reported to promote autophagy in vitro . This functional attribute distinguishes it from compounds like the NMDAR PAM FS2921 or the microtubule-stabilizing agent 7i, which have different mechanisms [1]. The modulation of autophagy-related signaling pathways positions NADF as a distinct tool compound for studying cellular degradation processes, which is relevant for research in cancer, neurodegeneration, and infectious diseases .

Autophagy Function
Class-level inference
Promotes autophagy in vitro; not a common feature in furan-2-carboxamide class
Supports autophagy pathway study context
Functional specificity to verify
Autophagy Cell Biology Neurodegeneration

Physicochemical Differentiation: Key Parameters for Formulation and Handling Decisions

NADF possesses a specific set of physicochemical properties that differentiate it from other furan-2-carboxamide analogs. Its calculated LogP is 2.1313, and it has a Topological Polar Surface Area (TPSA) of 86.72 Ų . In comparison, the simpler analog N-(2,5-dimethoxyphenyl)furan-2-carboxamide, which lacks the 4-amino group, is likely to have a lower LogP and different hydrogen bonding capacity, impacting its solubility and permeability profiles. Furthermore, safety data sheets for NADF indicate it is harmful if swallowed (H302) and causes skin and eye irritation (H315, H319) , which are essential handling considerations.

Physicochemical Profile
Data to verify
LogP 2.13 TPSA 86.72 Ų H302, H315, H319
Supports formulation and handling review
Calculated properties; verify experimentally
Formulation ADME Chemical Properties

Best-Fit Research and Industrial Application Scenarios for N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF)


Tool Compound for Investigating Autophagy in Infectious Disease and Cancer Models

NADF is a suitable candidate for use as a tool compound to study the role of autophagy in the context of bacterial infection and cancer cell survival. Its reported ability to both inhibit the growth of Gram-negative bacteria like P. aeruginosa and A. baumannii, and to promote autophagy in vitro, allows researchers to explore the intersection of host cell autophagy and pathogen clearance or cancer cell death [1].

Reference Standard for Antibacterial Screening Panels Targeting Gram-Negative Pathogens

Given its reported activity against a panel of clinically relevant Gram-negative bacteria (E. coli, S. typhimurium, H. influenzae, P. aeruginosa, A. baumannii), NADF can be utilized as a reference standard in high-throughput screening campaigns aimed at identifying novel antibacterial agents with Gram-negative coverage .

Scaffold for Structure-Activity Relationship (SAR) Studies in Cytotoxicity

With its defined IC50 values across a range of cancer cell lines (NCI-H460, SF-268, SNB-75, M14, DU-145, MDA-MB-435), NADF provides a well-characterized starting point for SAR studies aimed at optimizing the furan-2-carboxamide scaffold for enhanced and selective anticancer activity [1].

Control Compound for Physicochemical Property Benchmarking in Analog Development

The defined physicochemical properties of NADF, including its LogP (2.1313) and TPSA (86.72 Ų), along with its documented handling hazards (H302, H315, H319), make it a useful control or benchmark compound when developing and profiling new analogs within the furan-2-carboxamide series, allowing researchers to track how structural modifications impact these key drug-like parameters .

Application
Selection Property
Validation Focus
Autophagy pathway studies
Autophagy modulation context
Autophagy flux assays
Gram-negative antibacterial screening
Broad Gram-negative spectrum
MIC and strain-panel endpoints
Cytotoxicity SAR studies
Cell-model endpoint review
IC50 profiling across cancer cell lines
Physicochemical benchmarking
LogP / TPSA reference context
Experimental solubility and permeability profiling

Technical Documentation Hub

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39 linked technical documents
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